(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-methylquinolin-8-yl)methanone
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Overview
Description
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-methylquinolin-8-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fused pyrido-pyrimidine ring system linked to a quinoline moiety, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-methylquinolin-8-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido-Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyridines and formamide derivatives under acidic or basic conditions.
Quinoline Attachment: The quinoline moiety can be introduced via a Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst.
Final Coupling: The final step involves coupling the pyrido-pyrimidine intermediate with the quinoline derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-methylquinolin-8-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline moiety, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-methylquinolin-8-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-methylquinolin-8-yl)methanone is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrido[4,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Quinoline Derivatives: Compounds with modifications on the quinoline ring.
Uniqueness
What sets (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-methylquinolin-8-yl)methanone apart is its unique combination of the pyrido-pyrimidine and quinoline moieties, which may confer distinct chemical and biological properties not observed in other similar compounds.
Properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(2-methylquinolin-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-12-5-6-13-3-2-4-15(17(13)21-12)18(23)22-8-7-16-14(10-22)9-19-11-20-16/h2-6,9,11H,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCLIODLEONLQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)N3CCC4=NC=NC=C4C3)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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